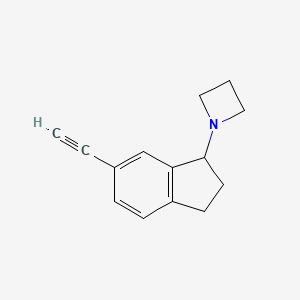
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine ist eine Verbindung, die zur Klasse der Azetidine gehört, die viergliedrige, stickstoffhaltige Heterocyclen sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethynylgruppe aus, die an den Inden-Rest gebunden ist, der wiederum mit einem Azetidin-Ring verbunden ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsobjekt für verschiedene chemische und biologische Studien.
Vorbereitungsmethoden
Die Synthese von 1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 6-Ethynyl-2,3-dihydro-1H-inden mit Azetidin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierungen für die Großproduktion. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, verbesserte Reaktionsbedingungen und fortschrittliche Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.
Analyse Chemischer Reaktionen
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Die Oxidation führt typischerweise zur Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethynylgruppe unter geeigneten Bedingungen durch andere Nukleophile wie Halogenide oder Amine ersetzt werden kann.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation Ketone oder Säuren ergeben, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise bei der Behandlung von Krebs oder Infektionskrankheiten.
Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb von Zellen interagiert. Die Ethynylgruppe könnte eine entscheidende Rolle bei ihrer Aktivität spielen und möglicherweise mit Enzymen oder Rezeptoren interagieren, die an verschiedenen biologischen Prozessen beteiligt sind .
Wirkmechanismus
The mechanism of action of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The ethynyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2,3-Dihydro-1H-inden-1-on-Derivate: Diese Verbindungen teilen den Inden-Rest und weisen ähnliche chemische Eigenschaften und Reaktivität auf.
Azetidin-Derivate: Verbindungen, die den Azetidin-Ring enthalten, zeigen ebenfalls vergleichbares chemisches Verhalten und potenzielle biologische Aktivitäten.
Die Einzigartigkeit von this compound liegt im Vorhandensein der Ethynylgruppe, die ihr besondere chemische und biologische Eigenschaften verleiht und sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-2-11-4-5-12-6-7-14(13(12)10-11)15-8-3-9-15/h1,4-5,10,14H,3,6-9H2 |
InChI-Schlüssel |
RRCYGJFJBWZHKT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(CCC2N3CCC3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
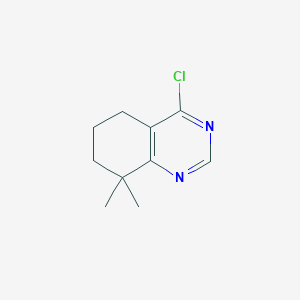
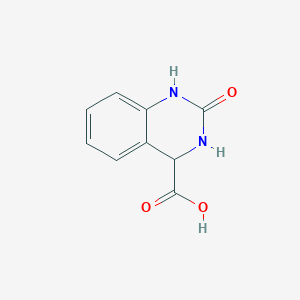

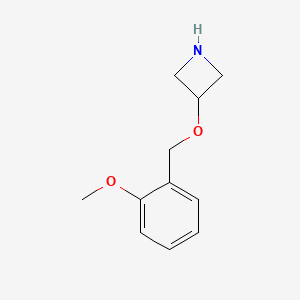
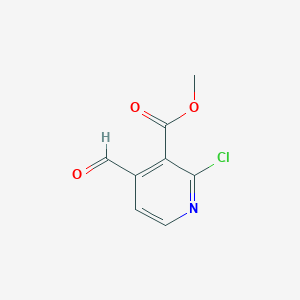
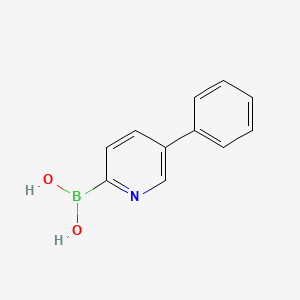
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)


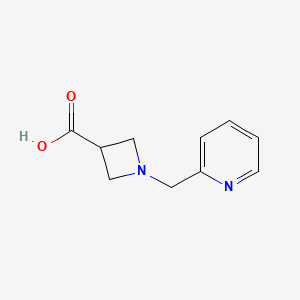
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)

